2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol
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Overview
Description
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is a pyrimidine derivative, characterized by the presence of an isopropyl group at position 2, a methoxyethyl group at position 5, and a hydroxyl group at position 4 of the pyrimidine ring . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with isopropyl and methoxyethyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction . The reaction temperature and time are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste . Quality control measures, including HPLC and NMR spectroscopy, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The isopropyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features but different substituents.
2-Isopropyl-5-methylpyrimidin-4-ol: Another pyrimidine derivative with a methyl group instead of a methoxyethyl group.
Uniqueness
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is unique due to its specific combination of isopropyl and methoxyethyl substituents, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9-11-6-8(4-5-14-3)10(13)12-9/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
XFRQQRFCECQMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)CCOC |
Origin of Product |
United States |
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